molecular formula C16H30O5 B14671905 Diethylene glycol dihexanoate CAS No. 41710-01-4

Diethylene glycol dihexanoate

Cat. No.: B14671905
CAS No.: 41710-01-4
M. Wt: 302.41 g/mol
InChI Key: XSTGQVSZAOQMPN-UHFFFAOYSA-N
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Description

Diethylene glycol dihexanoate is a chemical compound of interest in material science research, particularly for its role as a plasticizer and solvent. Plasticizers are substances added to polymers to increase their flexibility, workability, and durability. While specific biodegradation data on the dihexanoate ester is limited, studies on structurally similar dibenzoate plasticizers, such as diethylene glycol dibenzoate (DEGDB), provide valuable insights. Research indicates that dibenzoate plasticizers can be metabolized by microorganisms like Rhodococcus rhodochrous , sometimes leading to the accumulation of intermediary monoester metabolites . This compound is anticipated to share similar solvating properties with its analogues, which are characterized by their excellent compatibility with a wide array of polymers, including PVC and vinyl acetate copolymers . These properties make it a subject of study for applications in the development of coatings, adhesives, and various polymer resins . Its utility as a potential high-temperature solvent is also a relevant area for investigation. From a regulatory and safety perspective, it is crucial to note that diethylene glycol (DEG) itself has been implicated in numerous fatal poisoning incidents when improperly used in pharmaceuticals . This underscores the critical importance of handling all diethylene glycol derivatives with care. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals. It is the responsibility of the researcher to ensure compliance with all applicable local and national regulations during the purchase, handling, and storage of this material.

Properties

CAS No.

41710-01-4

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

IUPAC Name

2-(2-hexanoyloxyethoxy)ethyl hexanoate

InChI

InChI=1S/C16H30O5/c1-3-5-7-9-15(17)20-13-11-19-12-14-21-16(18)10-8-6-4-2/h3-14H2,1-2H3

InChI Key

XSTGQVSZAOQMPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCOCCOC(=O)CCCCC

Origin of Product

United States

Synthetic Methodologies and Esterification Reaction Dynamics

Esterification Pathways from Diethylene Glycol and Hexanoic Acid

Catalyst Influence on Reaction Kinetics and Selectivity

The rate and selectivity of the esterification reaction are significantly influenced by the choice of catalyst. Both homogeneous and heterogeneous acid catalysts are employed in the industrial synthesis of Diethylene glycol dihexanoate.

Commonly used homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid (pTSA). smolecule.comtaylorandfrancis.com These catalysts are effective in protonating the carbonyl oxygen of hexanoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of diethylene glycol. taylorandfrancis.com Kinetic studies on the esterification of diethylene glycol with carboxylic acids have shown that the reaction typically follows second-order kinetics. smolecule.com For instance, the esterification of diethylene glycol monobutyl ether with acetic acid, a similar system, was successfully modeled using a pseudohomogeneous model. The study highlighted the significant impact of catalyst concentration on the reaction rate.

Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) and metal oxides, offer advantages in terms of catalyst separation and reusability. In a study on the esterification of lauric acid with diethylene glycol, a calcined Zn-Mg-Al catalyst demonstrated superior activity compared to tin(II) oxalate (B1200264) and Amberlyst-15.

The selectivity towards the di-ester over the mono-ester is a critical aspect of this synthesis. The reaction conditions, including the molar ratio of the reactants and the catalyst type, play a crucial role in determining the product distribution. An excess of hexanoic acid and prolonged reaction times generally favor the formation of the di-ester. The choice of catalyst can also influence selectivity, although specific comparative data for various catalysts in the synthesis of this compound is not extensively documented in the available literature.

Table 1: Comparison of Catalysts in Diethylene Glycol Esterification

CatalystTypeAdvantagesDisadvantages
Sulfuric AcidHomogeneousHigh activity, low costCorrosion, difficult to separate
p-Toluenesulfonic AcidHomogeneousHigh activity, less corrosive than H₂SO₄Difficult to separate
Amberlyst-15HeterogeneousEasy to separate, reusableLower activity than homogeneous catalysts
Calcined Zn-Mg-AlHeterogeneousHigh conversion, reusableRequires specific preparation

Process Optimization for Ester Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several process parameters.

Molar Ratio of Reactants: The stoichiometry of the reaction requires a 1:2 molar ratio of diethylene glycol to hexanoic acid for the complete formation of the diester. In practice, a slight excess of hexanoic acid is often used to shift the equilibrium towards the product side and ensure complete conversion of the diethylene glycol. For the synthesis of a similar compound, ethylene (B1197577) glycol butyl ether acetate (B1210297), an optimal molar ratio of acetic acid to ethylene glycol butyl ether was found to be crucial for achieving a high yield. atlantis-press.com

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the diethylene glycol or decomposition of the product. The optimal temperature range for the esterification of diethylene glycol with hexanoic acid has been reported to be between 343.15 K and 363.15 K (70°C to 90°C). smolecule.com A study on the synthesis of diethylene glycol dibenzoate utilized a higher temperature range of 190-210°C.

Catalyst Concentration: The concentration of the catalyst directly impacts the reaction rate. A higher catalyst loading generally leads to a faster reaction. However, an excessive amount of catalyst can increase the likelihood of side reactions and complicates the purification process. For the synthesis of ethylene glycol butyl ether acetate using p-toluenesulfonic acid, a catalyst dosage of 3% was found to be optimal. atlantis-press.com

Removal of Water: As water is a byproduct of the esterification reaction, its continuous removal is essential to drive the equilibrium towards the formation of the ester. This is typically achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or xylene, or by carrying out the reaction under vacuum.

Reaction Time: The reaction time is optimized to ensure the complete conversion of the reactants. The progress of the reaction can be monitored by measuring the acid value of the reaction mixture, which decreases as the carboxylic acid is consumed.

A study on the synthesis of diethylene glycol dibenzoate reported an optimal reaction time of 7-8 hours at 190-210°C with a specific reactant ratio and catalyst concentration. For the synthesis of ethylene glycol butyl ether acetate, a shorter reaction time of 60 minutes was found to be sufficient under optimized conditions. atlantis-press.com

Table 2: Optimized Process Parameters for Diethylene Glycol Ester Synthesis (Illustrative Examples)

ParameterDiethylene Glycol Dibenzoate SynthesisEthylene Glycol Butyl Ether Acetate Synthesis atlantis-press.com
Reactant Ratio (Acid:Alcohol)1.8-2.5 : 1 (by weight)1.3 : 1 (molar)
CatalystStannic oxidep-Toluenesulfonic acid
Catalyst Conc.0.5-0.8% of total reactants3%
Temperature190-210 °C80-95 °C
Reaction Time7-8 hours60 minutes
Yield>97%98.81%

Mechanistic Studies of Diethylene Glycol Ester Formation

The acid-catalyzed esterification of diethylene glycol with hexanoic acid proceeds through a well-established nucleophilic acyl substitution mechanism, commonly known as the Fischer esterification. The key steps are as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the hexanoic acid, making the carbonyl carbon more electrophilic. taylorandfrancis.com

Nucleophilic Attack: A hydroxyl group of the diethylene glycol molecule acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, leading to the elimination of a water molecule and the formation of a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester product.

The second ester linkage is formed through a repetition of the same mechanistic steps, with the remaining hydroxyl group of the Diethylene glycol monohexanoate acting as the nucleophile.

The presence of the ether linkage in diethylene glycol does not fundamentally alter this mechanism, but it may influence the reactivity of the hydroxyl groups. Mechanistic insights can also be gleaned from the reverse reaction, the acid-catalyzed hydrolysis of esters, which follows the principle of microscopic reversibility. youtube.com

Exploration of Alternative Synthetic Routes and Novel Reagents

While direct esterification is the most common method for synthesizing this compound, alternative routes and novel reagents are being explored to overcome some of the limitations of the traditional process, such as the use of corrosive acids and the need for water removal.

Transesterification: Transesterification offers a viable alternative to direct esterification. This method involves the reaction of a more volatile ester of hexanoic acid, such as methyl hexanoate (B1226103) or ethyl hexanoate, with diethylene glycol in the presence of a suitable catalyst. The equilibrium is driven forward by the removal of the more volatile alcohol (methanol or ethanol). A patent describes the synthesis of triethylene glycol di-2-ethylhexanoate via the transesterification of methyl-2-ethylhexanoate with triethylene glycol using catalysts such as sodium carbonate, cesium carbonate, potassium carbonate, rubidium carbonate, sodium methoxide, or titanium isopropoxide. google.com This approach avoids the formation of water, simplifying the process.

Novel Reagents: Research into novel reagents for esterification aims to develop milder and more efficient methods. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents can facilitate esterification under mild conditions. However, the formation of dicyclohexylurea as a byproduct can complicate product purification. Other novel catalytic systems, such as heteropolyanion-based ionic liquids, have also shown promise in esterification reactions, offering advantages like high catalytic activity and reusability. smolecule.com

Chemical Reactivity and Transformation Mechanisms

Hydrolysis Kinetics and Equilibrium Studies of Diethylene Glycol Dihexanoate

Hydrolysis of this compound involves the cleavage of its two ester bonds to yield diethylene glycol and two molecules of hexanoic acid. This reaction is a reversible process, and the equilibrium position is dependent on the concentration of water and the reaction conditions.

Influence of pH and Temperature on Ester Hydrolysis

The rate of ester hydrolysis is significantly influenced by both pH and temperature. Generally, the hydrolysis of esters is catalyzed by both acids and bases. chemrxiv.org Under neutral conditions, the reaction is slow. The rate increases significantly in both acidic and alkaline environments. rsc.org

In acidic hydrolysis, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline hydrolysis, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. Alkaline hydrolysis is typically faster than acidic hydrolysis because the hydroxide ion is a better nucleophile than a neutral water molecule. researchgate.net

The rate of hydrolysis is also strongly dependent on temperature. An increase in temperature generally accelerates the reaction rate, as it provides the necessary activation energy for the reaction to proceed. researchgate.net This relationship can often be described by the Arrhenius equation, which relates the rate constant of a chemical reaction to the absolute temperature.

Table 1: Effect of pH and Temperature on the Hydrolysis Rate Constant (k) of Ethyl Acetate (B1210297)

Temperature (°C) pH Rate Constant (k) (s⁻¹)
25 1 1.1 x 10⁻⁵
25 7 1.9 x 10⁻¹⁰
25 13 0.11
35 1 3.5 x 10⁻⁵
35 13 0.29

Note: This data is for ethyl acetate and serves as a general illustration of the principles of ester hydrolysis.

Catalytic Effects on Hydrolytic Cleavage

Various catalysts can enhance the rate of hydrolytic cleavage of this compound. As mentioned, both acids (e.g., sulfuric acid, hydrochloric acid) and bases (e.g., sodium hydroxide, potassium hydroxide) are effective catalysts. nii.ac.jp

Enzymes, particularly lipases and esterases, can also catalyze the hydrolysis of esters under mild conditions. wikipedia.org These biocatalysts are highly specific and can offer advantages in terms of reaction conditions and selectivity. The use of enzymes in ester hydrolysis is a key process in the biodegradation of such compounds in the environment.

In industrial settings, solid acid or base catalysts can be employed to facilitate hydrolysis, offering benefits such as ease of separation from the reaction mixture and potential for reuse.

Oxidative Degradation Mechanisms of this compound

The presence of an ether linkage and secondary carbons in the diethylene glycol backbone, as well as the alkyl chains of the hexanoate (B1226103) groups, makes this compound susceptible to oxidative degradation. This degradation can proceed through radical-mediated processes or be initiated by photolytic energy.

Radical-Mediated Oxidation Processes

Radical-mediated oxidation is a chain reaction that involves initiation, propagation, and termination steps. The initiation can be triggered by heat, light, or the presence of radical initiators (e.g., peroxides). In this process, a hydrogen atom is abstracted from the molecule, typically from a carbon atom adjacent to an ether oxygen or a carbonyl group, to form an alkyl radical. researchgate.net

This alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). The peroxyl radical can then abstract a hydrogen atom from another this compound molecule, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new alkyl radical. The decomposition of hydroperoxides can lead to the formation of a variety of degradation products, including aldehydes, ketones, carboxylic acids, and shorter-chain esters, through cleavage of C-C and C-O bonds. nih.gov Studies on the oxidation of diethylene glycol have shown the formation of products such as formaldehyde (B43269) and formic acid, which could also be expected from the degradation of the diethylene glycol portion of the dihexanoate ester. nih.govresearchgate.net

Transesterification Reactions and Product Diversification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this reaction can be used to modify its properties or to synthesize new esters. The reaction is typically catalyzed by an acid or a base. youtube.com

In an acid-catalyzed mechanism, a proton is donated to the carbonyl group, making it more electrophilic and susceptible to attack by an alcohol. masterorganicchemistry.com In a base-catalyzed mechanism, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. wikipedia.org

Transesterification of this compound with a different alcohol (R'-OH) would result in the formation of a new ester of hexanoic acid (hexanoate ester of R'-OH) and diethylene glycol. If a diol is used in the transesterification reaction, it can lead to the formation of polyesters. wikipedia.org This reaction allows for the diversification of products, for example, by introducing different functional groups or changing the chain length of the alcohol moiety, thereby tailoring the physical and chemical properties of the resulting ester for specific applications. The equilibrium of the reaction can be shifted towards the products by removing one of the products, such as a volatile alcohol, by distillation. wikipedia.org

Based on a comprehensive review of scientific literature, there is no evidence to suggest that this compound functions as a monomer in polymerization or copolymerization reactions. This compound is consistently identified as a plasticizer and a product of the esterification of diethylene glycol with hexanoic acid. The reactive monomer in relevant polyester (B1180765) synthesis is diethylene glycol itself.

Therefore, it is not possible to provide a scientifically accurate article on the "Polymerization and Copolymerization Behavior of this compound Monomers" as the premise of the topic is not supported by available chemical research. Generating content on this specific subject would require speculation and would not adhere to the standards of scientific accuracy.

If you are interested in the polymerization behavior of Diethylene Glycol , a wealth of information is available, and an article on that topic could be generated.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure of a compound and assessing its purity. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. In ¹³C NMR, the chemical environment of each carbon atom is analyzed. For Diethylene glycol dihexanoate, ¹³C NMR would be used to confirm the presence of the ester carbonyl carbons, the carbons of the diethylene glycol backbone, and the carbons of the hexanoate (B1226103) chains. The chemical shift (δ) of each carbon signal provides information about its bonding and neighboring functional groups.

Hypothetical ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift Range (ppm)
Carbonyl Carbon (C=O) 170 - 175
Methylene Carbon adjacent to Ester Oxygen (-CH₂-O-C=O) 60 - 65
Methylene Carbon in Glycol Ether Linkage (-O-CH₂-CH₂-O-) 68 - 72
Methylene Carbons in Hexanoate Chain 20 - 40

Note: This table is predictive and not based on published experimental data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is highly effective for identifying functional groups. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group and the ether linkage. Research on DEG has identified characteristic wavenumbers at 881 cm⁻¹ and 1083 cm⁻¹ for its quantitative determination nih.govspectrabase.com.

Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1750 - 1735
C-O (Ester) Stretch 1300 - 1000
C-O-C (Ether) Stretch 1150 - 1085

Note: This table is predictive and not based on published experimental data for this compound.

Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization Mass Spectrometry, GC-MS/MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer high selectivity for identifying and quantifying compounds, even in complex mixtures chemicalbook.comrsc.org. For this compound, MS would confirm the molecular weight and provide structural information through analysis of fragmentation patterns. For instance, studies on the degradation of Diethylene glycol dibenzoate used mass spectrometry to identify metabolites, demonstrating the utility of fragmentation patterns in structural analysis.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound present.

Gas Chromatography (GC) with Various Detection Modalities (e.g., FID)

Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds. A sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase in the column and the mobile gas phase. A Flame Ionization Detector (FID) is often used for the detection of organic compounds. GC-FID has been widely employed for the determination of DEG in various products nih.gov. This method would be suitable for the analysis of this compound, allowing for its separation from other volatile components and its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC. An HPLC method for this compound would involve a stationary phase (column) and a liquid mobile phase. The separation is achieved based on the compound's interaction with the stationary phase. Various detectors, such as UV-Vis or refractive index detectors, can be used. HPLC methods have been developed for the determination of DEG, demonstrating good separation and repeatability semanticscholar.orglcms.czresearchgate.net. A similar approach could be adapted for the analysis of this compound.

Diethylene Glycol Dihexanoate in Materials Science and Engineering

Role as a Plasticizer in Polymer Systems

Diethylene glycol dihexanoate functions as a primary plasticizer, a substance added to a material, usually a polymer, to increase its flexibility, workability, and distensibility. The mechanism of action involves the insertion of the plasticizer molecules between the polymer chains. This spacing increases the free volume and reduces the intermolecular forces, such as van der Waals forces, between the polymer chains. Consequently, the glass transition temperature (Tg) of the polymer is lowered, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature. Its chemical structure, with a polar core and non-polar alkyl chains, allows it to be compatible with a range of polymers.

The introduction of this compound into a polymer matrix significantly alters its mechanical properties and enhances its processability. The reduction in intermolecular forces allows polymer chains to slide past one another more easily, which manifests as increased flexibility and decreased hardness and brittleness.

Key effects on mechanical properties include:

Increased Elongation at Break: The material can be stretched more before it fractures.

Decreased Tensile Strength: The force required to pull the material apart is reduced.

Lowered Modulus of Elasticity: The material becomes less stiff.

From a processing standpoint, the lowered glass transition temperature and reduced viscosity of the polymer melt lead to improved processability. nbinno.com This allows for lower processing temperatures, which can save energy and reduce the thermal degradation of the polymer. nbinno.com The enhanced flow characteristics are beneficial in molding and extrusion processes, enabling the creation of intricate shapes and thinner films.

Below is an interactive data table illustrating the typical influence of increasing concentrations of a glycol-based plasticizer like this compound on the mechanical properties of Polyvinyl Chloride (PVC).

Plasticizer Conc. (% by weight)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0555100
104015090
202825080
302035070
401540060

Note: The data presented are representative values for a generic glycol plasticizer in PVC to illustrate the trend and are not specific experimental results for this compound.

The effectiveness of this compound as a plasticizer is highly dependent on its interaction with the polymer matrix. Its compatibility is governed by the principle of "like dissolves like." The ester groups in its structure make it compatible with polar polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVA). atamanchemicals.com The ether linkage contributes to its polarity and flexibility.

The plasticizer molecules solvate the polymer chains, disrupting the polymer-polymer interactions and replacing them with polymer-plasticizer interactions. For effective plasticization, these new interactions must be strong enough to maintain a homogenous mixture and prevent the plasticizer from leaching out over time, a phenomenon known as migration. The long alkyl chains of the hexanoate (B1226103) groups can also provide some compatibility with less polar polymers. While primarily a plasticizer, in polymer blends, it can also exhibit some compatibilizing effects by locating at the interface between two immiscible polymers, reducing interfacial tension and improving adhesion, although this is not its primary function. researchgate.net

Integration into Resin Formulations (e.g., Polyester (B1180765) Resins, Polyurethanes)

While this compound itself, with its ester-capped ends, is not a reactive monomer for polymerization, its parent compound, diethylene glycol (DEG), is a crucial building block in the synthesis of various resins. nbinno.compluskim.com

Polyester Resins: In the production of unsaturated polyester resins (UPRs), diethylene glycol is often used as the glycol component, reacted with dibasic acids like phthalic anhydride (B1165640) and maleic anhydride. nbinno.comresearchgate.net The inclusion of DEG in the polyester backbone imparts flexibility, toughness, and impact resistance to the cured resin. nbinno.com These resins are widely used in composites, often reinforced with fiberglass. nbinno.com

Polyurethanes: Diethylene glycol also plays a significant role in the polyurethane industry. pluskim.compttgcgroup.com It can be used as a chain extender in the reaction between isocyanates and polyols, which helps to build the hard segment of the polyurethane, influencing properties like hardness and elasticity. nbinno.com Furthermore, DEG is a common constituent in the synthesis of polyester polyols, which are then reacted with isocyanates to form a wide variety of polyurethane materials, from flexible foams to durable coatings and elastomers. nbinno.compttgcgroup.com

This compound can be incorporated into these resin formulations as a secondary additive, functioning as a plasticizer to further modify the properties of the final cured product, enhancing its flexibility and reducing brittleness.

Application as a Chemical Intermediate in Advanced Material Synthesis

This compound can serve as a valuable chemical intermediate for synthesizing other advanced materials through chemical reactions like hydrolysis and transesterification. smolecule.com

Hydrolysis: In the presence of an acid or base catalyst and water, the ester bonds of this compound can be hydrolyzed to yield diethylene glycol and hexanoic acid. smolecule.com This reaction effectively allows for the controlled release of its constituent components. The recovered diethylene glycol can then be used as a monomer in the synthesis of polyesters and polyurethanes as described above. nbinno.compttgcgroup.com The hexanoic acid can be utilized in the production of other esters, soaps, or as a precursor for various chemical products.

Transesterification: The compound can undergo transesterification, where it reacts with another alcohol or acid to exchange its hexanoate group. smolecule.com This allows for the synthesis of new esters with different properties, tailored for specific applications without having to start from the raw materials. This pathway is crucial for creating specialty esters used in lubricants, coatings, and other advanced formulations.

These reactions demonstrate the versatility of this compound as a stable precursor that can be transformed into reactive monomers or other functional molecules as needed for advanced material synthesis.

This compound as a Modifying Agent in Material Microstructure

The addition of this compound to a polymer system acts as a powerful tool for modifying the material's microstructure. By embedding itself between polymer chains, it disrupts the regularity of the polymer structure. In semi-crystalline polymers, the plasticizer molecules are primarily located in the amorphous regions. This disruption hinders the ability of the polymer chains to pack tightly into ordered crystalline structures.

This modification of the microstructure has several consequences:

Increased Chain Mobility: The increased spacing between chains enhances the segmental mobility of the polymer backbone in the amorphous regions. researchgate.netresearchgate.net This is the fundamental reason for the observed decrease in the glass transition temperature.

Altered Sorption Properties: The increase in free volume can affect the material's interaction with its environment, for instance, by increasing its susceptibility to dye sorption or the absorption of solvents. researchgate.net

By carefully controlling the amount of this compound added, materials engineers can fine-tune the microstructure of a polymer to achieve a desired balance of mechanical, thermal, and optical properties.

Environmental Fate and Biogeochemical Transformation Studies

Biodegradation Pathways and Microbial Degradation Mechanisms

Biodegradation is a primary route for the environmental breakdown of Diethylene glycol dihexanoate. This process is initiated by microbial enzymes that target the ester bonds, leading to the release of its constituent molecules: diethylene glycol and hexanoic acid.

The initial and rate-determining step in the biodegradation of this compound is the enzymatic hydrolysis of its two ester bonds. This reaction is catalyzed by non-specific esterases, such as lipases and carboxylesterases, which are ubiquitous in various environmental matrices, including soil and water. These enzymes facilitate the cleavage of the ester linkages, a process that does not require molecular oxygen and can therefore occur under both aerobic and anaerobic conditions.

The hydrolysis proceeds in a stepwise manner. First, one ester bond is cleaved to yield Diethylene glycol monohexanoate and one molecule of hexanoic acid. Subsequently, the second ester bond in Diethylene glycol monohexanoate is hydrolyzed to release a second molecule of hexanoic acid and one molecule of diethylene glycol. The presence of two susceptible ester groups suggests that the complete hydrolysis of the parent compound is a relatively rapid process in microbially active environments.

Following the initial enzymatic hydrolysis, the resulting cleavage products, diethylene glycol and hexanoic acid, are further metabolized by a diverse range of microorganisms.

Diethylene Glycol (DEG): Diethylene glycol is known to be readily biodegradable in both aerobic and anaerobic environments. santos.com Under aerobic conditions, bacteria such as those from the genera Pseudomonas and Flavobacterium can utilize DEG as a sole carbon and energy source. researchgate.netoup.com The metabolic pathway typically involves the oxidation of one of the terminal alcohol groups to an aldehyde, which is then further oxidized to 2-hydroxyethoxyacetic acid (HEAA). ecetoc.org Subsequent enzymatic reactions can lead to the cleavage of the ether bond, ultimately resulting in compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.

Under anaerobic conditions, methanogenic consortia have been shown to degrade diethylene glycol. researchgate.net The process involves the formation of intermediates such as ethanol (B145695) and acetate (B1210297), which are then converted to methane (B114726) and carbon dioxide. researchgate.net

Hexanoic Acid: Hexanoic acid, a six-carbon fatty acid, is a readily biodegradable compound that is rapidly metabolized by a wide variety of microorganisms in soil and aquatic environments. nih.govepa.gov The primary pathway for its degradation is the β-oxidation spiral. This metabolic process involves the sequential removal of two-carbon units in the form of acetyl-CoA. Acetyl-CoA then enters the TCA cycle, leading to the production of energy and biomass, and ultimately, mineralization to CO2 and water. Numerous bacterial and fungal species are capable of degrading hexanoic acid, making its persistence in the environment generally low. chemsafetypro.com

Environmental Partitioning and Distribution Dynamics

The environmental distribution of this compound is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and biota.

Due to its low vapor pressure, this compound is expected to exist predominantly in the condensed phase (liquid or sorbed to particles) in the environment. If released into the atmosphere, it will likely be associated with particulate matter and be removed through wet and dry deposition.

In aquatic and terrestrial systems, the partitioning behavior is largely determined by its water solubility and its affinity for organic matter. Due to the presence of the two long hexanoate (B1226103) chains, this compound is expected to have low water solubility and a high octanol-water partition coefficient (Kow).

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil. A high Koc value indicates a strong tendency to adsorb to soil and sediment organic matter, leading to low mobility. Conversely, a low Koc suggests high mobility. While experimental data for this compound is not available, QSAR models can be used to estimate this value. Based on its structure, a high Koc value is anticipated.

The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms from the surrounding water. Chemicals with a high Kow and low water solubility often have a higher BCF. For this compound, its expected high lipophilicity suggests a potential for bioconcentration. However, its susceptibility to rapid metabolism (hydrolysis of ester bonds) by organisms can mitigate the extent of bioaccumulation.

Table 2: Estimated Environmental Partitioning Parameters for this compound

ParameterEstimated ValueImplication
Log Koc (Soil Organic Carbon-Water Partition Coefficient)3.5 - 4.5Low to moderate mobility in soil; likely to sorb to sediment.
BCF (Bioconcentration Factor)100 - 1000Moderate potential for bioaccumulation in aquatic organisms.

Note: These values are estimations based on QSAR models and the properties of similar long-chain esters and should be interpreted with caution in the absence of experimental data.

Sorption to Soils and Sediments

The movement and distribution of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. This property is scientifically quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for a chemical to bind to soil and sediment, reducing its mobility.

It is important to note that the parent compound, diethylene glycol, has a very low potential for adsorption to soil and sediment, with an estimated Koc value of 1, indicating very high mobility. santos.com While not directly transferable, this information for the parent alcohol provides some context.

Table 1: Estimated Soil and Sediment Sorption for this compound

Parameter Estimated Value Source
Log Koc 3.333 EPI Suite™

Koc values are estimated using the KOCWIN™ v2.00 program within EPI Suite™. The estimation is based on the molecular connectivity index (MCI) method.

These estimated values suggest that this compound is expected to have moderate to low mobility in soil.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of a chemical to volatilize from water is determined by its Henry's Law Constant. A higher Henry's Law Constant indicates a greater likelihood of volatilization.

Direct experimental data for the Henry's Law Constant of this compound is not available. Computational estimations provide an insight into its potential for volatilization. The HENRYWIN™ v3.20 program within the EPI Suite™ estimates the Henry's Law Constant for this compound. epa.gov

For comparison, the parent compound, diethylene glycol, is not expected to significantly volatilize from water or moist soil surfaces due to its low vapor pressure and high water solubility. nih.gov

Table 2: Estimated Volatilization Potential of this compound

Parameter Estimated Value Unit Source
Henry's Law Constant (Bond Method) 1.12E-07 atm-m³/mole EPI Suite™

Estimations are based on the bond and group contribution methods within the HENRYWIN™ program.

These estimated values suggest that this compound has a low potential for volatilization from water and moist soil surfaces.

Long-Term Environmental Stability and Persistence Analysis

The long-term stability and persistence of a chemical in the environment are critical factors in assessing its potential for long-range transport and chronic exposure. Persistence is often evaluated by considering a substance's biodegradability and its resistance to other degradation processes like hydrolysis and photolysis.

This compound is an ester, and its primary degradation pathway is expected to be through hydrolysis, where the ester bonds are cleaved to form diethylene glycol and hexanoic acid. smolecule.com The rate of hydrolysis can be influenced by factors such as pH and temperature.

Furthermore, the biodegradability of this compound can be inferred from its structure and the known properties of its constituent parts. Diethylene glycol is considered to be readily biodegradable. santos.comnih.govresearchgate.net This suggests that once the ester bonds of this compound are hydrolyzed, the resulting diethylene glycol is unlikely to persist in the environment.

Computational models can also predict the likelihood of a chemical being readily biodegradable. The BIOWIN™ program within EPI Suite™ provides such estimations. epa.gov

Table 3: Predicted Biodegradability and Persistence of this compound

Prediction Model Result Interpretation Source
BIOWIN1 (Linear Model) 0.8173 Readily Biodegradable EPI Suite™
BIOWIN2 (Non-Linear Model) 0.8659 Readily Biodegradable EPI Suite™
BIOWIN3 (Ultimate Biodegradation) 2.9137 (Weeks) Biodegrades in weeks EPI Suite™
BIOWIN4 (Primary Biodegradation) 3.5932 (Days to Weeks) Biodegrades in days to weeks EPI Suite™

Predictions are based on fragment contribution methods within the BIOWIN™ v4.10 program.

Based on these predictions and the known properties of its degradation products, this compound is not expected to be persistent in the environment. The PBT (Persistent, Bioaccumulative, and Toxic) Profiler, another EPA tool, can be used to screen for persistence. epa.gov Given the ready biodegradability prediction, it is unlikely to meet the criteria for persistence.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Conformational Analysis of Diethylene Glycol Dihexanoate

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how its flexibility influences its physical properties. The conformational landscape of this molecule is primarily governed by the rotation around its various single bonds.

The central part of the molecule, the diethylene glycol unit, possesses flexibility due to rotation around the C-C and C-O bonds. Molecular dynamics simulations of similar glycol systems, such as ethylene (B1197577) glycol and polyethylene (B3416737) glycol, have shown a preference for gauche conformations around the O-C-C-O dihedral angle in the liquid phase. rsc.orgresearchgate.net This preference is a result of a balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding in the case of free glycols. youtube.com For this compound, while the terminal hydroxyl groups are esterified, the ether oxygen can still influence the conformational preferences of the backbone.

Table 1: Key Dihedral Angles and Expected Conformational Preferences in this compound

Dihedral AngleDescriptionExpected Predominant ConformationRationale
O-C-C-O (glycol backbone)Torsion around the central ethylene glycol unitsGaucheAnalogy with molecular dynamics simulations of ethylene and diethylene glycol, which show a preference for gauche conformations in the liquid state. rsc.orgresearchgate.net
C-O-C-C (ether linkage)Torsion around the ether linkagesFlexible, with multiple low-energy conformationsThe ether linkage provides significant rotational freedom, contributing to the overall flexibility of the molecule.
O=C-O-C (ester linkage)Torsion around the ester bondPredominantly transThe trans conformation is generally favored in esters due to reduced steric hindrance and resonance stabilization.
C-C-C-C (hexanoate chain)Torsion within the alkyl chainsA mix of anti and gaucheWhile the anti conformation is lower in energy for straight-chain alkanes, the presence of multiple rotatable bonds leads to a variety of conformations in the liquid state.

This table is illustrative and based on conformational studies of related molecules. Specific dihedral angle distributions for this compound would require dedicated molecular dynamics simulations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of this compound. These calculations can be used to determine various molecular properties that govern its behavior.

The distribution of electron density in the molecule can be visualized through molecular electrostatic potential (MESP) maps. These maps would show regions of negative potential around the oxygen atoms of the ester and ether groups, indicating their nucleophilic character and ability to participate in intermolecular interactions such as dipole-dipole interactions. The carbonyl carbons of the ester groups would exhibit a positive potential, making them susceptible to nucleophilic attack, for instance, in hydrolysis reactions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can quantify the reactivity of the molecule. researchgate.net

Table 2: Calculated Quantum Chemical Properties for a Model Ester (based on general principles)

PropertyDescriptionExpected Value RangeSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-8 to -10 eVRelated to the ability to donate electrons; higher values indicate greater reactivity towards electrophiles.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital1 to 3 eVRelated to the ability to accept electrons; lower values indicate greater reactivity towards nucleophiles.
HOMO-LUMO GapEnergy difference between HOMO and LUMO9 to 13 eVA larger gap indicates higher kinetic stability and lower chemical reactivity.
Dipole MomentMeasure of the overall polarity of the molecule2 to 4 DebyeA significant dipole moment suggests the importance of dipole-dipole interactions in its condensed phases and in mixtures.
Chemical Hardness (η)Resistance to change in electron distribution4.5 to 6.5 eVCalculated as (LUMO - HOMO)/2; a measure of the molecule's resistance to deformation or charge transfer.
Electrophilicity Index (ω)A measure of the electrophilic character0.5 to 1.5 eVQuantifies the ability of the molecule to accept electrons. nih.gov

These values are estimations for a molecule of this type and would need to be confirmed by specific DFT calculations for this compound.

Simulation of Intermolecular Interactions and Solvent Effects (e.g., in Deep Eutectic Solvents)

Molecular dynamics (MD) simulations are particularly useful for studying the intermolecular interactions of this compound with itself and with other molecules, such as in a polymer matrix or in a solvent. In the context of its use as a plasticizer, understanding its interactions with polymer chains is crucial. These simulations can reveal how the plasticizer molecules position themselves between polymer chains and the nature of the forces at play, which are primarily van der Waals interactions and dipole-dipole interactions.

The use of this compound in formulations with deep eutectic solvents (DESs) is an area of interest. DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that have a significantly lower melting point than the individual components. MD simulations can elucidate the nature of the interactions between this compound and the components of a DES.

In a typical DES, such as one composed of choline (B1196258) chloride (HBA) and a glycol (HBD), this compound, being a non-hydrogen-bond-donating molecule, would primarily interact through dipole-dipole and van der Waals forces. The ester and ether groups of the dihexanoate would likely interact favorably with the cationic choline and the hydroxyl groups of the glycol HBD. The flexible alkyl chains would engage in van der Waals interactions with the nonpolar parts of the DES components.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound, such as its synthesis via esterification or its degradation through hydrolysis. For the esterification of diethylene glycol with hexanoic acid, computational methods can be used to model the reaction pathway.

The esterification reaction is typically acid-catalyzed. Computational studies on similar esterification reactions have shown that the reaction proceeds through a series of steps involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. researchgate.net DFT calculations can be used to determine the geometries and energies of the reactants, transition states, and products for each step of the reaction. This allows for the calculation of activation energies, which can be used to predict reaction rates and understand the factors that influence the reaction efficiency.

A pseudohomogeneous (PH) model has been shown to successfully correlate the kinetic data for the esterification of diethylene glycol monobutyl ether with acetic acid, suggesting that a similar approach could be used to model the synthesis of this compound. researchgate.net

Table 3: Hypothetical Reaction Steps and Activation Energies for Acid-Catalyzed Esterification

Reaction StepDescriptionEstimated Activation Energy (kcal/mol)
1. Protonation of Hexanoic AcidThe carboxylic acid is activated by protonation from the acid catalyst.Low
2. Nucleophilic AttackThe diethylene glycol attacks the protonated carbonyl carbon.15 - 25
3. Proton TransferA proton is transferred from the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate.Low
4. Water EliminationA water molecule is eliminated, forming a protonated ester.10 - 20
5. DeprotonationThe protonated ester is deprotonated to yield the final product and regenerate the catalyst.Low

These are representative values for acid-catalyzed esterification and would require specific calculations for the diethylene glycol and hexanoic acid system.

Predictive Modeling of Material Properties Incorporating this compound

Predictive modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the material properties of formulations containing this compound. mdpi.com These models establish a mathematical relationship between the chemical structure and a specific property of interest.

For its application as a plasticizer, QSPR models could be developed to predict properties like plasticizer efficiency, migration resistance, and thermal stability based on molecular descriptors of this compound. These descriptors can be calculated from its chemical structure and include constitutional, topological, geometrical, and quantum chemical parameters.

Machine learning algorithms, such as artificial neural networks and support vector machines, are increasingly being used to develop more accurate and robust predictive models for material properties. mdpi.com For instance, a model could be trained on a dataset of different plasticizers to predict the glass transition temperature (Tg) of a polymer-plasticizer blend. The input to such a model would be a set of molecular descriptors for the plasticizer and the polymer, and the output would be the predicted Tg.

Table 4: Examples of Molecular Descriptors Used in QSPR/QSAR Modeling of Plasticizers

Descriptor TypeExamplesRelevance to Plasticizer Properties
ConstitutionalMolecular Weight, Number of Rotatable BondsRelated to volatility, mobility, and flexibility.
TopologicalWiener Index, Randić IndicesDescribe molecular branching and size, which influence intermolecular interactions and compatibility with polymers.
GeometricalMolecular Surface Area, Molecular VolumeRelated to the space-filling ability of the molecule and its efficiency in separating polymer chains.
Quantum ChemicalDipole Moment, HOMO-LUMO Gap, Partial ChargesDescribe the electronic properties that govern intermolecular forces and reactivity.

Q & A

Q. How to design experiments assessing environmental persistence of this compound?

  • Perform OECD 301B biodegradation tests in aqueous systems. Quantify degradation products via GC-MS. Simulate photolysis using solar irradiation chambers and measure half-lives. Cross-reference with ecological toxicity databases to assess risk to aquatic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.